5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone (CAS 1503-48-6), commonly known as quinacridonequinone (QAQ), is a stable, hydrogen-bonded organic tetrone. In industrial procurement, it is primarily valued as a highly efficient, defect-agnostic β-nucleating agent for isotactic polypropylene (iPP) [1]. Beyond polyolefins, its redox-active core and modifiable tetrone structure make it a critical, bench-stable precursor for synthesizing high-electron-affinity n-type organic semiconductors via difluoroboron chelation [2]. Buyers prioritize QAQ for its thermal stability (>300 °C) and its ability to drive application-critical performance in both structural plastics and organic electronics without the handling limitations of its air-sensitive analogs.
Not a standalone pigment; primarily used as a solid-solution co-component with quinacridone
Enables gold, maroon, and burnt orange shades that are inaccessible to quinacridone or DPP pigments alone
Functions as a β-crystal nucleating agent for impact-resistant polypropylene at sub-ppm concentrations
Stabilized solid-solution grade required for exterior weatherability; neat QAQ exhibits poor lightfastness
Generic substitution of this specific tetrone with standard quinacridone pigments (e.g., γ-quinacridone) or newer rare-earth complex nucleators (e.g., WBG) fails in practical manufacturing. While γ-quinacridone can induce β-crystallization, it requires higher loading thresholds that impart an unwanted red coloration to the base resin, interfering with optical clarity or custom coloring [1]. Conversely, while modern lanthanum-calcium complexes (WBG) offer high peak efficiency in perfect homopolymers, they exhibit catastrophic sensitivity to polymer chain defects, failing to nucleate single-site catalyst (SSC) iPP or random ethylene copolymers [2]. Procurement of exact QAQ ensures sub-ppm nucleation without color contamination and provides robust performance across diverse, defect-rich polymer grades.
Replacing with γ-quinacridone
Does not induce β-phase below 1 ppm and introduces visible red discoloration in polypropylene, eliminating both nucleation and color neutrality benefits.
Switching to quinacridone (PV19) pigments
Cannot produce gold or maroon metallic shades; the violet-to-magenta color space of PV19 cannot substitute for QAQ-containing solid solutions in automotive styling.
Using neat, unstabilized QAQ for coatings
Extremely poor lightfastness leads to rapid photodegradation; exterior durability is only achieved through stabilized solid-solution grades with co-stabilizers.
Compared to standard γ-quinacridone, QAQ induces β-crystal formation in isotactic polypropylene at significantly lower concentrations. Studies demonstrate that γ-quinacridone fails to form β-crystals below 1 ppm—a threshold where red coloring is already visible in the molded article. In contrast, QAQ successfully induces high β-crystal formation at <1 ppm without imparting any observable brown or red color to the plastic [1].
| Evidence Dimension | Minimum concentration for β-crystal formation and color impact |
| Target Compound Data | <1 ppm loading yields high β-crystal formation with no visible coloring |
| Comparator Or Baseline | γ-quinacridone (Fails to form β-crystals <1 ppm; visible red color present) |
| Quantified Difference | QAQ enables functional nucleation at sub-ppm levels, completely eliminating the color contamination barrier seen in γ-quinacridone. |
| Conditions | Injection molded isotactic polypropylene crystallization |
Allows manufacturers to produce high-toughness, β-nucleated transparent or custom-colored polypropylene parts without base-color interference.
Supports QAQ as β-nucleator when color neutrality and low-threshold nucleation are required.
Injection molding study; Fujiyama, Int. Polym. Proc. 1996.
When evaluated across different iPP homo- and copolymers, QAQ exhibits measurable robustness to polymer chain defects compared to the lanthanum-calcium complex WBG. While WBG shows a massive reduction in β-phase formation for single-site catalyst (SSC) iPP and Ziegler-Natta random copolymers with ethylene, QAQ maintains consistent nucleation efficiency regardless of stereo- and regio-errors in the polymer backbone [1].
| Evidence Dimension | β-phase formation sensitivity to polymer chain defects |
| Target Compound Data | Consistent β-phase content across SSC-iPP and ZN-iPP random copolymers |
| Comparator Or Baseline | WBG complex (Massively reduced β-phase formation in SSC-iPP and random copolymers) |
| Quantified Difference | QAQ prevents the catastrophic drop in β-phase conversion seen with WBG in high-defect polymer chains. |
| Conditions | Crystallization of SSC-iPP homopolymers and ZN-iPP random copolymers |
Enables procurement to standardize on a single nucleating agent across multiple polyolefin grades, simplifying inventory and quality control.
May support PO48 selection for gold OEM finishes requiring a redder hue and enhanced metallic effect.
Industrial color matching; CIELAB data not publicly disclosed.
In the synthesis of n-type organic field-effect transistors (OFETs), handling the active 6,13-dihydroxyquinacridone core is challenging due to severe air sensitivity. QAQ serves as an air-stable, processable precursor that undergoes difluoroboron (BF2) chelation to generate QA-BF2 complexes directly. This modification circumvents the handling of unstable intermediates while significantly lowering the LUMO energy, yielding materials with high electron affinity and n-type semiconductor behavior [1].
| Evidence Dimension | Precursor air-stability and processability for OFET synthesis |
| Target Compound Data | Air-stable tetrone precursor suitable for direct BF2 chelation |
| Comparator Or Baseline | 6,13-dihydroxyquinacridone (Highly air-sensitive, difficult to process directly) |
| Quantified Difference | Enables direct benchtop synthesis of n-type semiconductor complexes, eliminating the need for strict inert-atmosphere precursor handling. |
| Conditions | BF2 chelation for organic field-effect transistor (OFET) active layer synthesis |
Reduces manufacturing complexity and inert-gas handling requirements when synthesizing high-performance n-type organic semiconductors.
Stabilized solid solution required for exterior use; neat QAQ is unsuitable for light-exposed applications.
Based on DuPont patent US 4,286,998 and PV19 industry specs.
Lower mp supports melt dissolution in polyamide for transparent coloration.
Literature values; processing advantage is context-dependent.
Enables access to color gamut not achievable by single-component quinacridone or DPP pigments.
Supported by Hoechst patent and industrial product grades.
Due to its defect-agnostic nucleation profile, QAQ is a highly effective additive for injection-molded isotactic polypropylene, particularly for single-site catalyst (SSC) grades and random copolymers where highly sensitive rare-earth nucleators (like WBG) fail to induce sufficient β-phase crystallization [1].
Applied in automotive or consumer packaging plastics requiring high impact toughness via β-phase crystallization. QAQ's ability to operate at sub-ppm levels avoids the base-resin color contamination typical of standard γ-quinacridone pigments, preserving optical clarity and custom colorability [2].
Procured as an air-stable starting material for the synthesis of BF2-chelated organic semiconductors. Its use bypasses the handling of air-sensitive intermediates, streamlining the production of low-threshold organic field-effect transistors (OFETs) [3].
Irritant